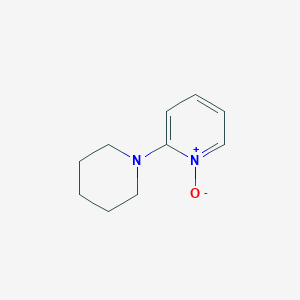
3-Acetamidopyridine
Übersicht
Beschreibung
3-Acetamidopyridine, also known as N-(3-Pyridinyl)acetamide, is a chemical compound with the molecular formula C7H8N2O . It has an average mass of 136.151 Da and a Monoisotopic mass of 136.063660 Da .
Synthesis Analysis
The synthesis of 3-Acetamidopyridine involves various protocols such as direct synthesis, salt metathesis, amine elimination, alkane elimination, silyl chloride elimination, hydrogen chloride elimination, and toluene elimination . The synthesis process has been optimized for olefin polymerization .Molecular Structure Analysis
The molecular structure of 3-Acetamidopyridine consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a density of 1.2±0.1 g/cm3, a boiling point of 327.5±15.0 °C at 760 mmHg, and a flash point of 151.8±20.4 °C .Chemical Reactions Analysis
3-Acetamidopyridine is involved in various chemical reactions. It has been used in the synthesis of group-IV metal complexes, which have shown good catalytic activities when activated with dry methyl aluminoxane .Physical And Chemical Properties Analysis
3-Acetamidopyridine has a density of 1.2±0.1 g/cm3, a boiling point of 327.5±15.0 °C at 760 mmHg, and a flash point of 151.8±20.4 °C . It has a molar refractivity of 38.6±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 115.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Metal Complexes
3-Acetamidopyridine has been utilized in the synthesis of new nanometer Cu(II) complexes. These complexes have been characterized with square-planar and octahedral geometries, suggesting their potential use in various fields such as catalysis or material science .
Anti-inflammatory Research
Pyrimidines, which are structurally related to 3-Acetamidopyridine, have shown anti-inflammatory effects by inhibiting vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . This indicates that 3-Acetamidopyridine could be explored for its anti-inflammatory properties.
Medicinal Chemistry
In medicinal chemistry, 3-Acetamidopyridine derivatives have been synthesized for potential therapeutic applications. The broad functional group tolerance of these compounds allows for efficient and eco-friendly reactions, which is crucial for drug development .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Acetamidopyridine, also known as N-(Pyridin-3-yl)acetamide , is a chemical compound with the molecular formula C7H8N2O
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the bodyThese properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYIBLHBCPSTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207371 | |
| Record name | Acetamide, N-3-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidopyridine | |
CAS RN |
5867-45-8 | |
| Record name | Acetamide, N-3-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005867458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetamidopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-3-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5867-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(Pyridin-3-yl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862W2J86S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-acetamidopyridine?
A1: 3-Acetamidopyridine, also known as N-(pyridin-3-yl)acetamide, has the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they utilize its structural features for designing metal-containing networks [, ] and synthesizing other compounds [, ].
Q2: How does 3-acetamidopyridine interact with metal ions to form layered networks?
A2: 3-Acetamidopyridine acts as a bridging ligand in the construction of layered metal-containing networks. The acetamide moiety (-NHCOCH3) plays a crucial role by forming hydrogen bonds with neighboring ligands, specifically N–H···O=C interactions []. This self-complementary hydrogen bonding guides the supramolecular assembly into layered structures. The distance between metal ions within these layers is controlled by the ligand-ligand hydrogen bonding, creating a tunable system [].
Q3: Can you provide an example of a specific metal complex formed with 3-acetamidopyridine and its structural features?
A3: One example is the complex [Cu(3-acetamidopyridine)2(1,1,1,5,5,5-hexafluoro-2,4-pentanedione)2] []. In this complex, the copper(II) ion is coordinated by two 3-acetamidopyridine ligands and two 1,1,1,5,5,5-hexafluoro-2,4-pentanedione ligands. The 3-acetamidopyridine molecules act as bridging ligands, forming hydrogen bonds with neighboring molecules to create a layered structure.
Q4: Beyond layered networks, how else has 3-acetamidopyridine been utilized in chemical synthesis?
A4: Researchers have explored the reactivity of 3-acetamidopyridine in various synthetic applications. One example is the formation of 1,3-dianions using n-butyllithium, which can then react with carbonyl compounds and nitriles []. This methodology highlights the potential of 3-acetamidopyridine as a building block for more complex molecules. Additionally, it has been used in the synthesis of 2-arylpyrido[2,3-b][1,5]thiazepin-4(5H)-ones through reactions with ethyl thiocarboxylates [].
Q5: The research mentions "chalcogen S∙∙∙S bonding" in cadmium(II) coordination polymers with 3-acetamidopyridine. What is the significance of this interaction?
A5: In the cadmium(II) coordination polymer {[Cd(SCN)2(3-Acpy)]}n, where 3-Acpy represents 3-acetamidopyridine, chalcogen S∙∙∙S bonding plays a crucial role in assembling the one-dimensional polymer chains into a higher-order structure []. This weak interaction, along with intermolecular N–H∙∙∙S hydrogen bonds, contributes to the overall stability and arrangement of the supramolecular architecture [].
Q6: What are the potential antimicrobial activities associated with derivatives of 3-acetamidopyridine?
A6: Studies have investigated the antimicrobial properties of 1-adamantylthio derivatives of 3-substituted pyridines, including N-acetyl-2-(1-adamantylthio)-3-acetamidopyridine []. This specific derivative, along with others in the study, exhibited promising antigrowth activity against Streptococci bacteria, particularly β-hemolytic Streptococcus group A []. This highlights the potential of modifying the 3-acetamidopyridine structure for developing new antimicrobial agents.
Q7: Has 3-acetamidopyridine been investigated for its photochemical properties?
A7: Yes, research dating back several decades explored the photorearrangement of 3-acetamidopyridine [, ]. While the provided abstracts offer limited information on the specifics of this rearrangement, it underscores the molecule's ability to undergo transformations upon light exposure, a property potentially relevant for photochemical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)






![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)



